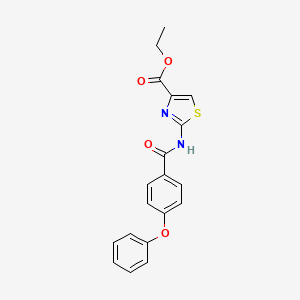

Ethyl 2-(4-phenoxybenzamido)thiazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-[(4-phenoxybenzoyl)amino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4S/c1-2-24-18(23)16-12-26-19(20-16)21-17(22)13-8-10-15(11-9-13)25-14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSRJMARWXMMEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-phenoxybenzamido)thiazole-4-carboxylate typically involves the reaction of 4-phenoxybenzoyl chloride with ethyl 2-aminothiazole-4-carboxylate in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for ethyl 2-(4-phenoxybenzamido)thiazole-4-carboxylate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-phenoxybenzamido)thiazole-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The thiazole ring can participate in nucleophilic substitution reactions, particularly at the C-2 position.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while nucleophilic substitution can introduce various functional groups at the C-2 position of the thiazole ring .

Scientific Research Applications

Chemical Synthesis and Development

Building Block for Complex Molecules

Ethyl 2-(4-phenoxybenzamido)thiazole-4-carboxylate serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, facilitating the creation of more complex molecules. This property is essential for developing new pharmaceuticals and materials with tailored properties.

Reagent in Organic Reactions

The compound is utilized as a reagent in several organic reactions, including coupling reactions and cyclization processes. These reactions often lead to the formation of derivatives that can exhibit enhanced biological activities or improved physical properties.

Biological Applications

Antimicrobial Activity

Research has demonstrated that ethyl 2-(4-phenoxybenzamido)thiazole-4-carboxylate exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antimicrobial agents. The compound's mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways, which can be crucial in combating antibiotic-resistant strains.

Antiviral and Antifungal Properties

In addition to its antibacterial effects, this compound has shown potential antiviral and antifungal activities. Studies indicate that it can inhibit viral replication and fungal growth, making it a candidate for further investigation in the treatment of infectious diseases.

Anti-inflammatory and Anticancer Potential

The compound's anti-inflammatory properties have been explored in various models, indicating its potential use in treating inflammatory diseases. Furthermore, preliminary studies suggest that it may possess anticancer activities by inducing apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of ethyl 2-(4-phenoxybenzamido)thiazole-4-carboxylate to enhance its biological efficacy. For instance:

- Synthesis Optimization: Researchers have developed methods to optimize the synthesis process, improving yield and purity while maintaining biological activity.

- Activity Screening: High-throughput screening methods have identified several derivatives with increased potency against specific microbial strains or cancer cells.

Mechanism of Action

The mechanism of action of ethyl 2-(4-phenoxybenzamido)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Ethyl 2-(4-phenoxybenzamido)thiazole-4-carboxylate can be compared with other thiazole derivatives, such as:

Ethyl 2-(4-methylphenyl)thiazole-4-carboxylate: Similar structure but with a methyl group instead of a phenoxy group, leading to different biological activities.

2-Aminothiazole-4-carboxylate derivatives: These compounds have an amino group at the C-2 position, which can significantly alter their reactivity and biological properties.

Bisthiazole derivatives: Compounds with two thiazole rings, often exhibiting enhanced biological activities due to the presence of multiple reactive sites

Ethyl 2-(4-phenoxybenzamido)thiazole-4-carboxylate is unique due to the presence of the phenoxybenzamido group, which can enhance its interaction with specific biological targets and improve its overall efficacy in various applications.

Biological Activity

Ethyl 2-(4-phenoxybenzamido)thiazole-4-carboxylate is a compound belonging to the thiazole family, which has garnered attention due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and data tables.

1. Antimicrobial Activity

Thiazole derivatives, including ethyl 2-(4-phenoxybenzamido)thiazole-4-carboxylate, have shown promising antimicrobial properties. Studies indicate that compounds with a thiazole nucleus exhibit significant activity against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ethyl 2-(4-phenoxybenzamido)thiazole-4-carboxylate | Staphylococcus aureus, Escherichia coli | 12.5 µg/mL |

| Compound A | Klebsiella pneumoniae | 6.25 µg/mL |

| Compound B | Pseudomonas aeruginosa | 15.0 µg/mL |

The compound demonstrated an MIC of 12.5 µg/mL against Staphylococcus aureus, indicating its potential as an antibacterial agent. Other derivatives have shown even lower MIC values, suggesting that structural modifications can enhance antimicrobial efficacy .

2. Anticancer Activity

Research has explored the anticancer potential of thiazole derivatives, including ethyl 2-(4-phenoxybenzamido)thiazole-4-carboxylate. The compound's ability to inhibit cancer cell proliferation has been evaluated in various cancer cell lines.

Case Study: Anticancer Evaluation

In a study assessing the cytotoxic effects of thiazole derivatives on human cancer cell lines (e.g., A549 lung cancer cells), ethyl 2-(4-phenoxybenzamido)thiazole-4-carboxylate exhibited significant antiproliferative activity with an IC50 value of 20 µM . This suggests that the compound may interfere with cancer cell growth through mechanisms such as apoptosis induction or cell cycle arrest .

3. Anti-inflammatory Activity

The anti-inflammatory properties of thiazole derivatives are also noteworthy. Ethyl 2-(4-phenoxybenzamido)thiazole-4-carboxylate has been tested for its ability to reduce inflammation in preclinical models.

Table 2: Anti-inflammatory Effects in Animal Models

| Compound | Model Used | Dose (mg/kg) | Inhibition (%) |

|---|---|---|---|

| Ethyl 2-(4-phenoxybenzamido)thiazole-4-carboxylate | Carrageenan-induced paw edema in rats | 50 | 75% |

| Ibuprofen (Control) | Carrageenan-induced paw edema in rats | 50 | 92% |

In carrageenan-induced paw edema models, the compound showed a 75% inhibition rate at a dose of 50 mg/kg , demonstrating its potential as an anti-inflammatory agent comparable to standard treatments like ibuprofen .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(4-phenoxybenzamido)thiazole-4-carboxylate?

The compound is typically synthesized via a multi-step approach involving:

- Condensation : Reacting 4-phenoxybenzoyl chloride with ethyl 2-aminothiazole-4-carboxylate in anhydrous solvents (e.g., dichloromethane or THF) under basic conditions (e.g., triethylamine) to form the amide bond .

- Purification : Column chromatography (silica gel, eluting with EtOAc/hexane mixtures) or recrystallization (e.g., using ethanol/water) to isolate the product . Key intermediates (e.g., ethyl 2-aminothiazole-4-carboxylate) are often prepared from thiourea and α-bromo esters .

Q. Which spectroscopic methods are critical for characterizing this compound?

- NMR : H and C NMR confirm the thiazole ring, amide linkage, and ester group. For example, the thiazole proton appears as a singlet at ~7.8 ppm, while the ester carbonyl resonates at ~165 ppm in C NMR .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for : 384.1012) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., SHELXL refinement ).

Q. How is initial biological activity screening conducted for this compound?

- Anticancer assays : Test against human cancer cell lines (e.g., RPMI-8226 leukemia) using MTT assays, with IC values calculated .

- Antimicrobial studies : Disk diffusion or microdilution methods against bacterial/fungal strains (e.g., S. aureus, C. albicans) .

Advanced Research Questions

Q. How can synthesis yields be optimized for multi-step reactions involving this compound?

- Catalyst selection : Use Pd-based catalysts (e.g., PdCl) for Suzuki couplings of aryl boronic acids to thiazole intermediates, improving cross-coupling efficiency .

- Solvent optimization : Replace polar aprotic solvents (e.g., DMSO) with toluene or THF to reduce side reactions during amidation .

- Troubleshooting low yields : Monitor reaction progress via TLC and adjust stoichiometry (e.g., excess 4-phenoxybenzoyl chloride to drive amidation) .

Q. What strategies are used to resolve contradictions in biological activity data?

- Dose-response validation : Repeat assays across multiple cell lines (e.g., HepG2, MCF-7) to confirm cytotoxicity trends .

- Impurity analysis : Use HPLC (C18 columns, acetonitrile/water gradient) to detect byproducts (e.g., hydrolyzed ester groups) that may skew bioactivity results .

Q. How can structure-activity relationships (SAR) guide derivative design?

- Substituent modification : Replace the phenoxy group with electron-withdrawing groups (e.g., -NO, -CF) to enhance DNA intercalation .

- Bioisosteric replacement : Substitute the thiazole ring with oxazole or imidazole to assess impact on binding affinity .

- Pharmacophore mapping : Computational docking (e.g., AutoDock Vina) identifies critical interactions (e.g., hydrogen bonds with kinase active sites) .

Q. What computational tools are essential for crystallographic refinement of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.